molecular formula C18H23ClN4O4 B3115330 Thalidomide-NH-C5-NH2 (hydrochloride) CAS No. 2093386-39-9

Thalidomide-NH-C5-NH2 (hydrochloride)

Cat. No.: B3115330
CAS No.: 2093386-39-9
M. Wt: 394.9
InChI Key: WJDRWFHGNHTFHU-UHFFFAOYSA-N
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Description

Thalidomide-NH-C5-NH2 (hydrochloride) is a synthesized compound that incorporates a thalidomide-based cereblon ligand and an alkylC5 linker with a terminal amine. This compound is primarily used in the development of Proteolysis Targeting Chimeras (PROTACs), which are a novel class of therapeutic agents designed to degrade specific proteins within cells .

Mechanism of Action

Target of Action

The primary target of Thalidomide-NH-C5-NH2 (hydrochloride), also known as Pomalidomide - linker 4, is Cereblon (CRBN) . CRBN is a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4) . The binding of Thalidomide derivatives to CRBN induces the recruitment of non-native substrates to CRL4 CRBN and their subsequent degradation .

Mode of Action

Thalidomide-NH-C5-NH2 (hydrochloride) is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide based cereblon ligand and a linker used in PROTAC technology . It exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The compound binds to CRBN, leading to the recruitment of non-native substrates to CRL4 CRBN and their subsequent degradation .

Biochemical Pathways

The biochemical pathway affected by Thalidomide-NH-C5-NH2 (hydrochloride) involves the ubiquitin-proteasome system . By binding to CRBN, the compound induces the recruitment of non-native substrates to CRL4 CRBN, leading to their degradation . This process can alter the levels of various proteins within the cell, impacting multiple biochemical pathways.

Pharmacokinetics

It’s known that the compound is a synthesized e3 ligase ligand-linker conjugate used in protac technology

Result of Action

The result of Thalidomide-NH-C5-NH2 (hydrochloride)'s action is the selective degradation of target proteins . By binding to CRBN and recruiting non-native substrates to CRL4 CRBN, the compound leads to the degradation of these substrates . This can result in the alteration of protein levels within the cell, potentially leading to various molecular and cellular effects.

Biochemical Analysis

Biochemical Properties

Thalidomide-NH-C5-NH2 (hydrochloride) plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Specifically, it incorporates the Thalidomide based cereblon ligand . The nature of these interactions is crucial for the functioning of the compound.

Cellular Effects

The effects of Thalidomide-NH-C5-NH2 (hydrochloride) on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thalidomide-NH-C5-NH2 (hydrochloride) exerts its effects at the molecular level. It incorporates the Thalidomide based cereblon ligand and a linker used in PROTAC technology . This includes any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

The effects of Thalidomide-NH-C5-NH2 (hydrochloride) over time in laboratory settings are significant. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Thalidomide-NH-C5-NH2 (hydrochloride) vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

Thalidomide-NH-C5-NH2 (hydrochloride) is involved in various metabolic pathways. This includes any enzymes or cofactors that it interacts with . This could also include any effects on metabolic flux or metabolite levels.

Transport and Distribution

Thalidomide-NH-C5-NH2 (hydrochloride) is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.

Subcellular Localization

The subcellular localization of Thalidomide-NH-C5-NH2 (hydrochloride) and any effects on its activity or function are significant . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Preparation Methods

The synthesis of Thalidomide-NH-C5-NH2 (hydrochloride) involves the conjugation of a thalidomide-based cereblon ligand with an alkylC5 linker and a terminal amine. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and may require specific temperature and pH conditions to ensure the successful formation of the desired product . Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

Thalidomide-NH-C5-NH2 (hydrochloride) can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles or electrophiles, depending on the type of substitution reaction.

The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Thalidomide-NH-C5-NH2 (hydrochloride) can be compared with other similar compounds, such as:

Thalidomide-NH-C5-NH2 (hydrochloride) is unique in its specific linker structure and its application in PROTAC technology, which sets it apart from other thalidomide derivatives .

Properties

IUPAC Name

4-(5-aminopentylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4.ClH/c19-9-2-1-3-10-20-12-6-4-5-11-15(12)18(26)22(17(11)25)13-7-8-14(23)21-16(13)24;/h4-6,13,20H,1-3,7-10,19H2,(H,21,23,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDRWFHGNHTFHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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